molecular formula C12H10N2OS B5545670 4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine

4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine

Cat. No. B5545670
M. Wt: 230.29 g/mol
InChI Key: SXPXYNJSVYTXNB-UHFFFAOYSA-N
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Description

“4-(ethylthio)1benzofuro[3,2-d]pyrimidine” is a type of benzofuran pyrimidine derivative. Benzofuran pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of benzofuran pyrimidines involves a series of reactions. For instance, a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity . Another synthesis method involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .


Molecular Structure Analysis

Benzofuro[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would require more specific information or a dedicated analysis.


Chemical Reactions Analysis

The chemical reactions involving benzofuran pyrimidines are diverse. For instance, the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters is one method of synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would require more specific information or a dedicated analysis.

Scientific Research Applications

PARP-1 Inhibition

Poly ADP ribose polymerase-1 (PARP-1) plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells. Researchers have designed and synthesized a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs as novel PARP-1 inhibitors . Among these compounds, 19c demonstrated superior biological activity, with IC50 values of 22 nM for exogenous PARP-1 enzyme and 4.98 μM for SK-OV-3 cells, outperforming Olaparib. Importantly, 19c exhibited low toxicity to normal liver cells. Mechanistic studies revealed that 19c inhibits DNA single-strand break repair, aggravates DNA double-strand breakage, and promotes cancer cell apoptosis through the mitochondrial pathway. These complexes hold promise as potential novel PARP-1 inhibitors.

Anticancer Properties

Given its PARP-1 inhibitory activity, 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives may serve as effective anticancer agents. By targeting PARP-1, they disrupt DNA repair mechanisms and induce apoptosis in cancer cells.

DNA Damage Response Modulation

The ability of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives to inhibit PARP-1 suggests their potential in modulating the DNA damage response. These compounds could enhance the efficacy of DNA-damaging chemotherapeutic agents by preventing efficient repair of DNA lesions.

Combination Therapy

Researchers might explore combining 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives with existing cancer treatments. Their PARP-1 inhibitory activity could synergize with other targeted therapies or conventional chemotherapy, improving overall treatment outcomes.

Toxicity and Safety Profiling

Understanding the safety profile of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives is crucial. Further studies should assess their toxicity in normal cells and potential side effects.

Safety and Hazards

The safety and hazards associated with “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would depend on various factors including its specific physical and chemical properties, how it is used, and the specific context of exposure. It’s important to refer to appropriate safety data sheets or other resources for detailed information.

Future Directions

The future directions in the research and development of benzofuran pyrimidines could involve the design and synthesis of novel derivatives with enhanced biological activities and minimal toxicity . This could include further exploration of their potential as anticancer drugs, given their ability to inhibit crucial enzymes in cancer cells .

properties

IUPAC Name

4-ethylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXYNJSVYTXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylthio)benzofuro[3,2-d]pyrimidine

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